molecular formula C8H9NO4 B021303 Ethyl 5-Acetylisoxazole-3-Carboxylate CAS No. 104776-70-7

Ethyl 5-Acetylisoxazole-3-Carboxylate

Cat. No. B021303
M. Wt: 183.16 g/mol
InChI Key: WHZRTVZOVQOWLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Ethyl 5-Acetylisoxazole-3-Carboxylate involves multiple steps and can yield various acetylated products. For example, the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate and its subsequent reaction with acetic anhydride has been shown to produce acetylated products, indicating a complex synthetic pathway that could relate to the synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate derivatives (Kusakiewicz-Dawid et al., 2007). Another example includes the efficient synthesis of moisture-sensitive compounds like 4-ethoxycarbonyl-2-methyloxazol-5-one, which undergoes high-yielding reactions to produce α-aryl and α-vinyl N-acetylglycine ethyl esters (Morgan & Pinhey, 1994).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-aminooxazole-5-carboxylate, features planar sheets connected by intermolecular hydrogen bonding, demonstrating the potential structural complexity of Ethyl 5-Acetylisoxazole-3-Carboxylate (Kennedy et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 5-Acetylisoxazole-3-Carboxylate derivatives can be intricate, involving various reagents and conditions. The reaction of organolead triacetates with related compounds highlights the synthesis of α-substituted glycine derivatives, a process potentially similar to reactions involving Ethyl 5-Acetylisoxazole-3-Carboxylate (Morgan & Pinhey, 1994).

Physical Properties Analysis

The physical properties of Ethyl 5-Acetylisoxazole-3-Carboxylate derivatives, such as crystallinity, melting points, and solubility, play a crucial role in their application in chemical synthesis. While specific data for Ethyl 5-Acetylisoxazole-3-Carboxylate was not found, studies on related compounds can offer insights into its behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, define the applications and synthesis routes of Ethyl 5-Acetylisoxazole-3-Carboxylate. The direct palladium-catalyzed reactions of related oxazole derivatives with halides indicate the potential chemical versatility of Ethyl 5-Acetylisoxazole-3-Carboxylate (Verrier et al., 2009).

Scientific Research Applications

  • Organic Synthesis and Prodrug Development : A study improved the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, facilitating the creation of 5-functionalized 3-isoxazolyl carboxylic acid derivatives. These derivatives can act as prodrugs for AMPA glutamate neurotransmitters (Burkhart et al., 2001).

  • Pharmaceutical and Nutraceutical Applications : Acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate exhibit promising structural and spectroscopic properties, indicating potential applications in pharmaceuticals and nutraceuticals (Kusakiewicz-Dawid et al., 2007).

  • Synthesis of Pharmaceutical Intermediates : A method was demonstrated for the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, a significant intermediate in the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxo compounds (KashimaChoji et al., 1973).

  • Antipyretic and Hypothermizing Properties : Ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidin-5-carboxylate exhibited antipyretic and hypothermizing activity, suggesting its potential use in medical treatments (Auzzi et al., 1979).

  • Building Blocks in Organic Synthesis : An efficient method was developed for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, important in various organic syntheses (Khomenko et al., 2016).

  • Anticholinesterase Activity for Alzheimer's Treatment : Novel quinolone-triazole hybrids, including derivatives of ethyl isoxazole carboxylates, showed significant anticholinesterase activity, which could be beneficial in treating Alzheimer's disease (Mermer et al., 2018).

  • Antimicrobial Potential : Various synthesized compounds based on ethyl 2-amino-4-methylthiazole-5-carboxylate exhibited promising antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2019).

  • Anti-Arthritic Effects : New indazole derivatives, related to ethyl carboxylates, showed potential antiarthritic effects at lower doses without affecting weight gain, pointing to their potential therapeutic applications (Bistocchi et al., 1981).

Safety And Hazards

The safety data sheet for Ethyl 5-Acetylisoxazole-3-Carboxylate is available , but the specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

ethyl 5-acetyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZRTVZOVQOWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371300
Record name Ethyl 5-Acetylisoxazole-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Acetylisoxazole-3-Carboxylate

CAS RN

104776-70-7
Record name Ethyl 5-Acetylisoxazole-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-isoxazole-3-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.06 g of ethyl 5-(1-hydroxyethyl)-isoxazole-3-carboxylate was dissolved in 100 ml of 1,4-dioxane, and 15.20 g of manganese dioxide was then added. The mixture was stirred and heated under reflux for 5 hours. The reaction mixture was cooled to room temperature and then filtered through Celite®. The filtrate was concentrated under reduced pressure to obtain 3.57 g of ethyl 5-acetylisoxazole-3-carboxylate.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Magalhães, N Franko, S Raboni, G Annunziato… - Pharmaceuticals, 2021 - mdpi.com
… Ethyl 5-acetylisoxazole-3-carboxylate (25): To a solution of butynone 23 (2.3 mL, 29 mmol) and ethyl-2-chloro-2-(hydroxyimino)acetate 24 (4.39 g, 29 mmol) in THF (37.5 mL) a solution …
Number of citations: 7 www.mdpi.com
BA Chalyk, KV Hrebeniuk, YV Fil… - The Journal of …, 2019 - ACS Publications
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes is reported. One-pot metal-free [3 + 2] cycloaddition of CF 3 -…
Number of citations: 26 pubs.acs.org
M Girardini - 2020 - repository.unipr.it
Le infezioni micobatteriche sono un gruppo di patologie causate da batteri della famiglia Mycobacteriaceae, a cui appartengono i batteri del Mycobacterium tuberculosis complex, …
Number of citations: 0 www.repository.unipr.it

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